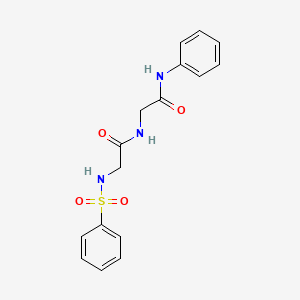
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the mechanisms of glutamatergic neurotransmission and its role in various neurological disorders.
Wirkmechanismus
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts by blocking the ion channel of the AMPA receptors, thereby inhibiting the flow of ions across the cell membrane. This leads to a decrease in the excitability of the neurons and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. It also reduces the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating a decrease in glutamate release.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a highly selective and potent antagonist of the AMPA receptors, making it an ideal tool for studying the role of these receptors in various neurological disorders. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological conditions in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is the development of more selective AMPA receptor antagonists that can target specific subtypes of these receptors. Additionally, the use of 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in combination with other drugs may provide new insights into the mechanisms of glutamatergic neurotransmission.
Synthesemethoden
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can be synthesized by reacting 2-amino-4-ethyl-5,6,7,8-tetrahydroquinazoline with acetic anhydride and then with dimethyl sulfate. The resulting product is then treated with hydrochloric acid to obtain 2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in pure form.
Wissenschaftliche Forschungsanwendungen
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is primarily used in scientific research to study the mechanisms of ionotropic glutamate receptors, particularly the AMPA receptors. It has been shown to be a potent and selective antagonist of these receptors, which play a critical role in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
2-amino-4-ethyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-7-10-8(15-11(13)14-7)5-12(2,3)6-9(10)16/h4-6H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUOQUWAAUWSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-ethyl-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)


![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)
